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molecular formula C11H11N3O2 B070764 Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate CAS No. 167626-25-7

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No. B070764
M. Wt: 217.22 g/mol
InChI Key: KZQIXWIGCXTIHO-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

To a solution of the obtained ethyl 4-(1,2,4-triazol-4-yl)benzoate (365 mg) in ethanol (4 ml)-THF (4 ml) was added 1 N sodium hydroxide solution (4 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (4 ml). The precipitate was filtered, washed with water and dried to give the title compound, 4-(1H-imidazol-4-yl)benzoic acid (275 mg).
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=2)[CH:5]=1.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1.[OH-:22].[Na+]>C(O)C>[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=2)[CH:5]=1.[NH:4]1[CH:6]=[C:7]([C:8]2[CH:9]=[CH:15][C:18]([C:19]([OH:22])=[O:20])=[CH:17][CH:21]=2)[N:1]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
N=1N=CN(C1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water, to which
ADDITION
Type
ADDITION
Details
was added 1 N hydrochloric acid (4 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1N=CN(C1)C1=CC=C(C(=O)OCC)C=C1
Name
Type
product
Smiles
N1C=NC(=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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